molecular formula BH3O3 B081149 Boric acid (H310BO3) CAS No. 13813-79-1

Boric acid (H310BO3)

Cat. No. B081149
CAS RN: 13813-79-1
M. Wt: 61.035 g/mol
InChI Key: KGBXLFKZBHKPEV-BJUDXGSMSA-N
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Description

Synthesis Analysis

  • Boric acid plays a significant role in organic synthesis, especially in transformations like esterification, transesterification, and various multicomponent reactions. It has emerged as an efficient, mild, and inexpensive catalyst for forming biologically important organic compounds (Pal, 2018).

Molecular Structure Analysis

  • Boronic acids, which include boric acid, are key building blocks in constructing complex molecular architectures. These acids can form macrocycles, cages, and polymers in one-pot reactions, showcasing their versatility in structural formation (Severin, 2009).
  • Boric acid at physiological pH forms an uncharged molecule and behaves as a Lewis acid, forming complexes with various biomolecules. It's used in nutrition and pharmaceuticals due to its ability to form stable complexes with organic biomolecules (Zumreoglu-Karan & Kose, 2015).

Chemical Reactions and Properties

  • Boric acid is known to catalyze a variety of chemical reactions, including esterification, amidation, and multicomponent reactions. Its role as a catalyst is notable for its selectivity and mild reaction conditions, often leading to high yields (Houston, Wilkinson, & Blanchfield, 2004).

Physical Properties Analysis

  • A study on the nitridation process of boric acid to form boron oxynitride reveals insights into the structural changes and thermal behaviors of boric acid under specific conditions (Gouin et al., 1995).

Chemical Properties Analysis

  • The reaction of boric acid with polysaccharides and other polyhydroxy compounds demonstrates its ability to form complexes through hydrogen bonding. These interactions highlight the chemical versatility and reactivity of boric acid (Deuel, Neukom, & Weber, 1948).

Scientific Research Applications

  • Food Safety : Boric acid is studied for its use as a non-permitted preservative in food preparations. A study by Salleh, Umar, and Morsin (2012) demonstrated the use of gold nanoparticles to detect boric acid in food, utilizing localized surface plasmon resonance (LSPR) sensing techniques (Salleh, Umar, & Morsin, 2012).

  • Catalysis in Chemical Synthesis : Zheng, Zhang, and Lu (2012) reported the use of boric acid as an efficient and inexpensive catalyst for the synthesis of n-butyl salicylate from salicylic acid and n-butanol, indicating its utility in esterification processes (Zheng, Zhang, & Lu, 2012).

  • Disease Vector Control : Studies by Bezerra da Silva et al. (2018) and Silva et al. (2016) highlighted the effectiveness of boric acid in traps/baits for managing mosquito species like Aedes aegypti and Aedes albopictus, which are vectors for diseases like malaria and dengue. These studies also focused on the structural, electronic, and vibrational properties of boric acid polymorphs (Bezerra da Silva et al., 2018) (Silva et al., 2016).

  • Medical Applications : Prutting and Cerveny (1998) discussed the use of boric acid in vaginal suppositories, highlighting its formulation and effectiveness in treating various conditions (Prutting & Cerveny, 1998).

  • Pharmaceutical and Nutritional Applications : Zumreoglu-Karan and Kose (2015) explored the physiological, therapeutic, and prebiotic significance of boric acid, focusing on its complexation with biomolecules and potential in nutritional and pharmaceutical applications (Zumreoglu-Karan & Kose, 2015).

  • Durability in Construction Materials : Jin et al. (2011) investigated the impact of boric acid on the durability of reinforced concrete, especially in environments like nuclear power plants where boric acid is used for cooling (Jin et al., 2011).

  • Radiation Shielding : Gwaily et al. (2002) examined the use of boric acid in natural rubber composites as shields for thermal neutron radiation, exploring its influence on the thermal and electrical properties of these composites (Gwaily et al., 2002).

Safety And Hazards

Boric acid may damage fertility or the unborn child. It is harmful to aquatic life. It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Future Directions

Boric acid has been used widely in the nuclear industry due to the superior features of boron-10 isotope in absorbing hot neutrons . There is ongoing research into the reaction mechanism of boric acid and its potential applications .

properties

IUPAC Name

trihydroxy(10B)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BH3O3/c2-1(3)4/h2-4H/i1-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBXLFKZBHKPEV-BJUDXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[10B](O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BH3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893936
Record name Boric acid (H310BO3)
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Molecular Weight

61.035 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boric acid (H310BO3)

CAS RN

13813-79-1
Record name Boric acid (H310BO3)
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Record name Boric acid (H310BO3)
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Record name Boric acid (H310BO3)
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Record name [10B]orthoboric acid
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Synthesis routes and methods I

Procedure details

The PCR was monitored by agarose gel electrophoresis as follows: A 1.5% agarose (FMC Bioproducts) electrophoresis gel in tris-borate EDTA (“TBE”) 1× buffer (89 mM Tris-borate (Fisher Biotech), 89 mM boric acid (Mallinckrodt) and 2 mM EDTA (Mallinckrodt)) was prepared. Five to ten microliters of PCR products were loaded onto the gel with 1 μl dye 10× (0.5% bromophenol blue (Sigma), 0.5% Xylene cyanol (Gibco-BRL), 40% (w/v) sucrose (IBI) in water). Electrophoresis was run in TBE 1× at 120 V for 45 minutes. The gel was stained with ethidium bromide (10 μg/ml, Sigma) for 5 minutes. PCR products were visualized with ultraviolet light.
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Synthesis routes and methods II

Procedure details

Another process to obtain boric acid starting from minerals containing calcium, sodium and boron, such as ulexite, is described by Werner Janik et al in the Polish Pat. No. 218,576, issued Sept. 26, 1979 appearing in German publication No. 3,029,349, issued on Apr. 16, 1981. It includes the manufacture of boric acid from Peruvian ulexite by heating said ulexite in 96% sulfuric acid in an amount sufficient to precipitate calcium sulfate, resulting in a suspension of calcium sulfate in a solution of boric acid plus other secondary products. The calcium sulfate is separated from the solution and is then treated with ion exchange apparatus in order to obtain the boric acid by acidification, crystallization and purification.
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Synthesis routes and methods III

Procedure details

207.6 Grams (2.0 mols) of trimethyl borate was added to 522 g (3.0 mols) of diethylene glycol monomethacrylate. The mixture was heated to 60° C. with stirring in a dry air atmosphere. The mixture was kept at 60° C. for 1 hour, followed by heating to 75° C. After the temperature reached 75° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 6 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 515 g of a polymerizable boron-containing compound H (an esterification product of boric acid with diethylene glycol monomethacrylate) represented by the formula (2). An infrared absorption spectrum of the resulting polymerizable boron-containing compound H was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Boric acid (H310BO3)
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